6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic compound, a polymer, a biochemical, etc.) and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps of the reaction. It may also discuss the yield and purity of the final product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine and analyze the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst. The mechanisms of these reactions would also be discussed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties.Scientific Research Applications
Synthesis and Characterization
- A study on the spectroscopic, structural, thermal, and antimicrobial properties of 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives showed their interaction with transition metals like Mn(II), Fe(III), Co(II), and Ni(II), forming new solid complexes. These complexes were characterized using various spectroscopic methods, indicating potential antibacterial activity due to the high activities observed in the metal complexes compared to the free ligand (Sadeek et al., 2015).
Applications in Materials Science
- Research on density, sound speed, and viscosity of dihydropyridine derivatives in dimethyl sulfoxide at different temperatures provided insights into solute–solvent and solute–solute interactions. This study is critical for understanding the structural making or breaking capabilities of these compounds (Baluja & Talaviya, 2016).
Optical and Electrical Properties
- Structural, optical, and junction characteristics of pyrazolo pyridine derivatives, including a compound closely related to 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile, were explored. Findings included monoclinic polycrystalline nature, optical energy gaps, and device fabrication potential, indicating these compounds' usefulness in optoelectronic applications (Zedan et al., 2020).
Antimicrobial Evaluation
- The synthesis and antimicrobial evaluation of some new pyrimidines and condensed pyrimidines study demonstrated the potential of dihydropyridine derivatives for developing new antimicrobial agents. This highlights the importance of such compounds in addressing resistance to traditional antibiotics (Abdelghani et al., 2017).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and environmental impact. It would also include information on safe handling and disposal procedures.
Future Directions
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, modifications, or investigations into its properties or reactivity.
I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
6-(2-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-10-4-2-1-3-9(10)11-6-5-8(7-14)12(16)15-11/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTNHBXIZOZHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C(=O)N2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |
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